

# Chemical and physical properties of 2,5-Dimethyl-3(2H)-furanone

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## Compound of Interest

Compound Name: 2,5-Dimethyl-3(2H)-furanone

Cat. No.: B084847

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## An In-depth Technical Guide to 2,5-Dimethyl-3(2H)-furanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, experimental protocols, and analytical methodologies related to **2,5-Dimethyl-3(2H)-furanone**. The information is intended for use by researchers, scientists, and professionals in drug development and other scientific fields requiring detailed information on this compound.

## Chemical and Physical Properties

**2,5-Dimethyl-3(2H)-furanone**, also known as 2,5-Dimethyl-2,3-dihydrofuran-3-one, is a furanone-based fragrance compound. It is recognized for its sweet, herbaceous, and caramel-like aroma. The following tables summarize its key chemical and physical properties.

## Identifiers and General Properties

Property	Value	Source(s)
IUPAC Name	2,5-dimethylfuran-3(2H)-one	<a href="#">[1]</a>
Synonyms	2,5-Dimethyl-2,3-dihydrofuran-3-one, 3(2H)-Furanone, 2,5-dimethyl-	<a href="#">[1]</a>
CAS Number	14400-67-0	<a href="#">[1]</a>
Molecular Formula	C <sub>6</sub> H <sub>8</sub> O <sub>2</sub>	<a href="#">[1]</a>
Molecular Weight	112.13 g/mol	<a href="#">[2]</a> <a href="#">[3]</a>
Appearance	Colorless to light yellow liquid	<a href="#">[2]</a> <a href="#">[4]</a>
Odor	Sweet, herbaceous, fruity, caramel	<a href="#">[3]</a> <a href="#">[5]</a>

## Physical and Chemical Constants

Property	Value	Source(s)
Density	1.06 g/cm <sup>3</sup>	<a href="#">[2]</a>
Boiling Point	70-72 °C at 13 mmHg (Torr)	<a href="#">[4]</a>
Flash Point	52 °C (125.6 °F)	<a href="#">[4]</a> <a href="#">[6]</a>
Refractive Index	1.470 - 1.480	<a href="#">[3]</a> <a href="#">[4]</a>
Vapor Pressure	1.55 mmHg at 25°C	
Solubility	Practically insoluble in water; Soluble in ethanol and DMSO.	<a href="#">[3]</a> <a href="#">[7]</a>
Stability	Unstable in solutions; fresh preparation is recommended. Air sensitive.	<a href="#">[2]</a> <a href="#">[4]</a>

## Spectral Data

Data Type	Interpretation	Source(s)
<sup>1</sup> H NMR	Spectrum available and conforms to the structure.	<a href="#">[2]</a>
<sup>13</sup> C NMR	Spectrum available and conforms to the structure.	<a href="#">[8]</a>
Mass Spectrum (GC-MS)	Spectrum available.	<a href="#">[1]</a>
Infrared (IR) Spectrum	Spectrum available.	<a href="#">[4]</a>

## Safety and Hazard Information

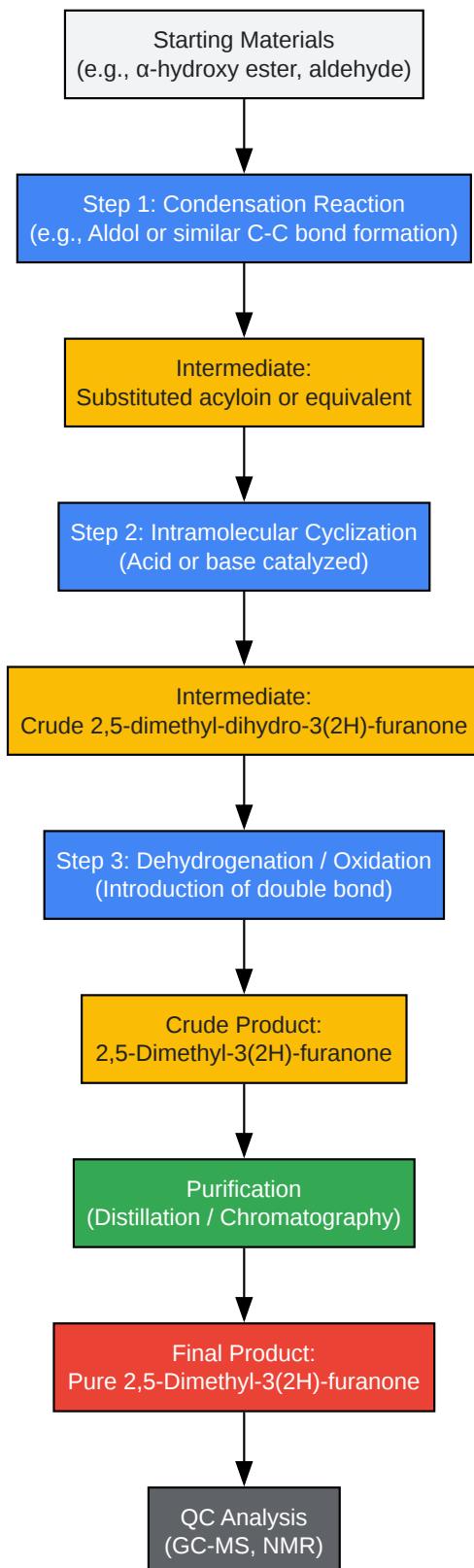
Category	Information	Source(s)
GHS Classification	Flammable liquid and vapor (H226), Harmful if swallowed (H302), Causes skin irritation (H315), Causes serious eye irritation (H319).	<a href="#">[3]</a> <a href="#">[6]</a>
Signal Word	Warning	<a href="#">[6]</a>
Precautionary Statements	P210: Keep away from heat/sparks/open flames/hot surfaces. No smoking. P233: Keep container tightly closed. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.	<a href="#">[5]</a> <a href="#">[6]</a>
Storage	Store at 4°C, protected from light. Store under an inert gas.	<a href="#">[2]</a> <a href="#">[4]</a>

## Experimental Protocols

While specific synthetic routes for **2,5-Dimethyl-3(2H)-furanone** are not as widely published as its hydroxylated analog (Furaneol), a general synthetic approach can be conceptualized from related preparations. The analysis of the compound is typically performed using Gas Chromatography-Mass Spectrometry (GC-MS).

## Synthesis of a Furanone Derivative (General Approach)

The synthesis of **4-hydroxy-2,5-dimethyl-3(2H)-furanone** often involves an aldol condensation of a dihydro-furanone precursor followed by subsequent reactions. The synthesis of the precursor, a 2,5-dialkyl-dihydro-3(2H)-furanone, is a key step, though detailed public protocols for this specific starting material are scarce. A plausible general workflow is outlined below.



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Caption: A generalized synthetic workflow for the preparation of **2,5-Dimethyl-3(2H)-furanone**.

# Quality Control and Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol describes a typical method for the analysis of **2,5-Dimethyl-3(2H)-furanone** to determine its purity and confirm its identity. The parameters are based on methods used for similar furanone compounds.

## 2.2.1 Sample Preparation

- Prepare a stock solution of **2,5-Dimethyl-3(2H)-furanone** at a concentration of 1 mg/mL in a suitable solvent such as methanol or ethanol.
- From the stock solution, prepare a working standard of 10 µg/mL by diluting with the same solvent.
- For analysis, inject 1 µL of the working standard into the GC-MS system.

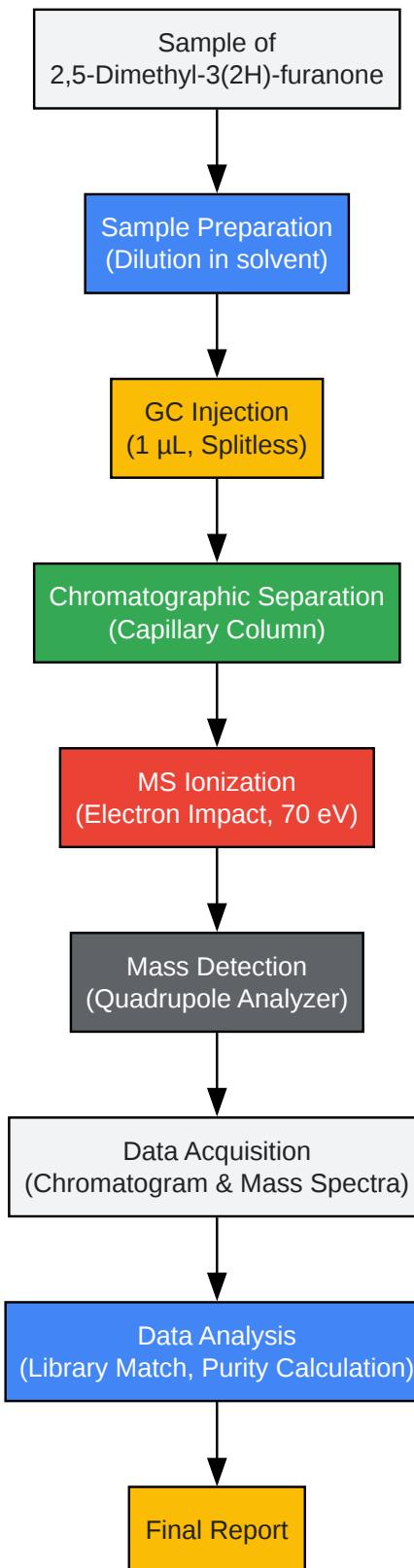
## 2.2.2 Instrumentation and Parameters

- Gas Chromatograph: Agilent 7890B or equivalent.
- Mass Spectrometer: Agilent 5977A or equivalent.
- Column: DB-Wax or HP-5MS capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness).
- Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
- Injection Mode: Splitless, with an injection volume of 1 µL.
- Injector Temperature: 250 °C.
- Oven Temperature Program:
  - Initial temperature: 50 °C, hold for 2 minutes.
  - Ramp: Increase to 240 °C at a rate of 10 °C/min.
  - Hold: Hold at 240 °C for 5 minutes.

- MS Transfer Line Temperature: 250 °C.
- Ion Source Temperature: 230 °C.
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Mass Range: Scan from m/z 40 to 300.

### 2.2.3 Data Analysis

- Identify the peak corresponding to **2,5-Dimethyl-3(2H)-furanone** based on its retention time.
- Confirm the identity by comparing the acquired mass spectrum with a reference spectrum from a library (e.g., NIST).
- Determine the purity of the sample by calculating the peak area percentage of the target compound relative to the total area of all peaks in the chromatogram.



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Caption: A standard workflow for the GC-MS analysis of **2,5-Dimethyl-3(2H)-furanone**.

## Biological Activity and Signaling Pathways

Current scientific literature primarily focuses on the role of **2,5-Dimethyl-3(2H)-furanone** and its derivatives as flavor and fragrance compounds. It is a known component of the aroma profile of fruits like mango and is also found in bread and coffee.<sup>[5]</sup> While its hydroxylated analog, **4-hydroxy-2,5-dimethyl-3(2H)-furanone** (Furaneol), is known to be formed through the Maillard reaction or biosynthesized in plants from precursors like D-fructose-1,6-diphosphate, specific signaling pathways in mammalian systems involving **2,5-Dimethyl-3(2H)-furanone** are not well-documented.<sup>[1]</sup> Studies have indicated that it does not possess DNA-damaging ability or genetic toxicity.<sup>[2]</sup> Its primary interaction with biological systems is through olfaction, contributing to the sensory perception of food and other consumer products. Further research would be required to elucidate any potential roles in cellular signaling or metabolism.

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